Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate
Description
Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate (CAS: 153559-45-6) is a methyl ester derivative of bexarotene, a retinoid X receptor (RXR) agonist used in cancer therapy. This compound serves as a key intermediate in the synthesis of bexarotene, synthesized via Friedel-Crafts acylation using phosphorus pentachloride (PCl₅) and aluminum chloride (AlCl₃) . The optimized process achieves high purity (>99.75%) through recrystallization with n-heptane . Its structure features a carbonyl bridge connecting a pentamethyltetrahydronaphthalene moiety to a methyl benzoate group, which is critical for subsequent chemical modifications, such as Wittig reactions, to form bioactive retinoids .
Properties
IUPAC Name |
methyl 4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLPJYIGJZAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471185 | |
| Record name | Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-45-6 | |
| Record name | Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153559-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Conditions
The reaction employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM) at −50°C to 100°C. The acyl chloride (II) reacts with the aromatic substrate (III) via electrophilic substitution, forming the keto ester intermediate (IV). Key parameters include:
A representative procedure from WO2011141928A1 specifies dissolving III (1.0 eq) in DCM, adding AlCl₃ (1.2 eq) at 0–5°C, followed by dropwise addition of II (1.0 eq) in DCM. The mixture is stirred at 25–30°C for 2 hours, yielding IV with 85–90% crude purity.
Purification Challenges and Solutions
Early methods relied on flash chromatography for purification, which introduced scalability issues and residual solvent concerns. Modern approaches use crystallization:
-
Ethyl acetate/methanol anti-solvent system : Crude IV is dissolved in ethyl acetate at 60°C, filtered, and precipitated with methanol at 0–5°C, achieving 98.5% purity.
-
Toluene/water partitioning : The reaction mixture is quenched with 2N HCl, and the organic layer is washed with water, reducing AlCl₃ residues to <50 ppm.
Alternative Acylating Agents and Solvent Systems
To circumvent AlCl₃’s moisture sensitivity, phosphorus-based activators like PCl₅ or oxalyl chloride have been explored for in situ acyl chloride generation.
Phosphorus Pentachloride (PCl₅) Activation
In a modified protocol, 4-carbomethoxybenzoic acid (I) is treated with PCl₅ (1.1 eq) in DCM at 40–45°C for 2 hours to generate II. Without isolation, III is added directly, followed by AlCl₃ (0.1 eq), achieving 92% conversion to IV. This one-pot method reduces handling of corrosive acyl chlorides.
Solvent Optimization
While DCM remains standard, 1,2-dichloroethane improves yields by 5–7% due to higher boiling points (83°C vs. 40°C), enabling reflux conditions without pressure equipment.
Industrial-Scale Purification Techniques
Crystallization Protocols
| Method | Solvent System | Temperature Range | Purity (%) | Yield (%) |
|---|---|---|---|---|
| A | Ethyl acetate/methanol | 60°C → 0°C | 98.5 | 78 |
| B | Toluene/methanol | 65–68°C → 10–15°C | 95.6 | 82 |
| C | Acetone/water | 55–58°C → 0–5°C | 99.8 | 70 |
Method C (acetone/water) achieves the highest purity (99.8%) by exploiting the compound’s low solubility in cold aqueous acetone (0.12 g/L at 5°C).
Activated Carbon Treatment
Post-crystallization, treatment with 5% w/w activated carbon in methanol or ethyl acetate removes colored impurities and residual triphenylphosphine oxide (from subsequent Wittig reactions), reducing absorbance at 450 nm from 0.35 to <0.05 AU.
Impurity Profiling and Control
HPLC analyses identify four principal impurities in IV:
-
Impurity D (1.90%) : Demethylated ester (4-carboxy derivative).
-
Impurity E (0.31%) : Incomplete acylation at the 1-position of III.
-
Impurity F (0.22%) : Oxidation product with naphthoquinone structure.
Control strategies include:
-
Stoichiometric precision : Maintaining II:III ratio at 1:1 ± 0.05 eq.
-
Oxygen exclusion : Conducting reactions under N₂ to suppress oxidation.
-
Acid scavengers : Adding 0.5 eq of NaHCO₃ during workup to neutralize residual HCl.
Scalability and Process Economics
A batch analysis of 100 kg-scale production reveals:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions of the tetrahydronaphthalene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the benzoate ester using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of the benzoate ester can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate is primarily recognized as an impurity associated with the drug Bexarotene , which is used in cancer therapy. Understanding the properties and behavior of this compound is crucial for ensuring the safety and efficacy of Bexarotene formulations.
Role as a Reference Standard
The compound serves as a reference standard in the development and validation of analytical methods for Bexarotene. Its characterization helps in identifying impurities and assessing the quality of pharmaceutical products .
Analytical Chemistry
The compound has applications in various analytical techniques:
Chromatography
It is utilized in High-Performance Liquid Chromatography (HPLC) to separate and quantify Bexarotene and its impurities. The presence of this compound can be monitored during stability testing of drug formulations .
Mass Spectrometry
Mass spectrometry techniques leverage this compound for structural elucidation and to confirm the identity of Bexarotene-related substances. It aids in understanding metabolic pathways and degradation products in biological systems .
Research Applications
This compound is also valuable in academic research:
Biological Studies
Research involving this compound often focuses on its biological activity as it relates to Bexarotene's mechanism of action against cancer cells. Studies may explore its effects on cell proliferation and apoptosis .
Synthesis and Development
In synthetic organic chemistry, it serves as an intermediate or building block for developing new compounds with potential therapeutic effects. Its unique structural features make it a candidate for further modifications to enhance biological activity .
Mechanism of Action
The mechanism by which Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate exerts its effects depends on its specific application:
Chemical Reactions: The compound acts as a reactive intermediate, participating in various organic transformations.
Biological Systems: It may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Bexarotene (4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid)
- Structural Difference : Bexarotene replaces the methyl ester with a carboxylic acid group and introduces a vinyl linker instead of a carbonyl bridge .
- Biological Activity : As the active metabolite, bexarotene is a potent RXR agonist (IC₅₀ in nM range) with applications in cutaneous T-cell lymphoma and neurodegenerative diseases .
- Physicochemical Properties: Molecular weight 348.48 g/mol; insoluble in water but soluble in ethanol and DMSO .
Methyl 2,6-Difluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl)benzoate (Compound 52)
- Structural Difference : Fluorine atoms at the 2- and 6-positions of the benzoate ring enhance electronic effects and metabolic stability .
- Synthesis : Prepared via SnCl₄-mediated acylation, yielding 96% purity before chromatography .
- Melting Point : 107–111°C, lower than the target compound due to fluorine substitution .
SR11345 (4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-methylpropenyl]benzoic acid)
Halogenated Analogues
- Example : Halogenated derivatives of bexarotene, such as 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid, incorporate ethynyl or fluorine groups to enhance potency and blood-brain barrier penetration .
- Impact : Halogens increase electronegativity, improving receptor binding affinity and pharmacokinetic profiles .
Key Findings :
Biological Activity
Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate (CAS No. 153559-45-6) is a synthetic organic compound with potential biological activities. This compound is structurally related to bexarotene and has garnered interest due to its implications in medicinal chemistry and pharmacology.
- Molecular Formula : C24H28O3
- Molecular Weight : 364.48 g/mol
- Chemical Structure : The compound features a naphthalene moiety with multiple methyl groups and a benzoate functional group.
The biological activity of this compound is primarily linked to its interaction with nuclear receptors and its potential role as a selective retinoid. It may influence gene expression related to cell differentiation and proliferation.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance:
- Bexarotene , a related compound used in the treatment of cutaneous T-cell lymphoma (CTCL), functions as a selective retinoid X receptor (RXR) agonist. Studies have shown that RXR activation can induce apoptosis in cancer cells and inhibit tumor growth .
Neuroprotective Effects
There is emerging evidence that certain naphthalene derivatives may possess neuroprotective properties. For example:
- Compounds that interact with the RXR pathway have been studied for their potential to protect against neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival .
Study 1: Antitumor Efficacy
A study investigating the effects of bexarotene analogs demonstrated significant antitumor activity in various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through RXR-mediated pathways .
Study 2: Neuroprotection in Animal Models
In murine models of neurodegeneration, compounds similar to this compound were shown to improve cognitive function and reduce neuronal death. These findings suggest a promising avenue for further research into neuroprotective therapies .
Data Table: Comparative Biological Activity
Q & A
Q. What are the optimal synthetic conditions for preparing Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate with high purity?
- Methodological Answer : The synthesis involves a Friedel-Crafts acylation reaction. Key steps include:
Reaction Setup : React 4-carboxy benzoic acid with phosphorous pentachloride (PCl₅) in dichloromethane under nitrogen to form the acyl chloride intermediate.
Coupling : Add aluminum chloride (AlCl₃) as a catalyst and the tetrahydronaphthalene derivative (l,2,3,4-tetrahydro-l-l,4,4,6-pentamethyl naphthalene) for acylation. Maintain reflux at 38–44°C for 1 hour .
Purification : Use n-heptane recrystallization to achieve >99.7% purity, reducing impurities like keto acid (from 0.22% to 0.02%) .
- Critical Parameters :
| Step | Temperature | Catalyst | Solvent | Yield/Purity |
|---|---|---|---|---|
| Acylation | 38–44°C | AlCl₃ | DCM | 98.58% (pre-purification) |
| Recrystallization | 5–10°C | – | n-heptane | 99.75% (final) |
Q. How can researchers analyze and mitigate impurities in this compound?
- Methodological Answer : Impurities (e.g., keto acid derivatives) arise from incomplete acylation or side reactions. Mitigation strategies include:
- Analytical Tools : Use HPLC for impurity profiling (e.g., impurity A reduced from 0.52% to 0.14% post-purification) .
- Process Optimization : Adjust stoichiometry of AlCl₃ and PCl₅ to minimize side reactions. Excess AlCl₃ can lead to over-acylation, while insufficient amounts reduce yield .
Advanced Research Questions
Q. What structural modifications enhance RXR selectivity in analogues of this compound?
- Methodological Answer : Methyl substitution at the 3-position of the tetrahydronaphthalene moiety is critical for RXR selectivity. For example:
- SAR Study : Adding a methyl group to 4-[(5,5,8,8-tetramethyl-tetralin)carbonyl]benzoic acid converts it from RAR-selective to RXR-selective. This modification improves binding to RXRα/β/γ by stabilizing hydrophobic interactions in the ligand-binding domain .
- Assays :
- Cotransfection Assays : Measure transcriptional activation of RXR vs. RAR using reporter genes.
- Competitive Binding : Use radiolabeled ligands (e.g., ³H-9-cis-retinoic acid) to assess receptor affinity .
Q. How can researchers optimize biological activity evaluation for RXR agonists?
- Methodological Answer :
- In Vitro Models : Use CTCL (cutaneous T-cell lymphoma) cell lines to assess antiproliferative effects. Bexarotene (a related RXR agonist) shows EC₅₀ values in the nanomolar range .
- In Vivo Testing : Administer the compound in xenograft models (e.g., nude mice with CTCL tumors) and monitor tumor regression via caliper measurements or bioluminescence imaging .
- ADME Profiling : Evaluate blood-brain barrier permeability using LC-MS/MS analysis of plasma and brain homogenates .
Q. What are the contradictions in synthetic methodologies for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies arise in purification methods:
- uses n-heptane recrystallization, achieving 99.75% purity.
- employs column chromatography (silica gel, hexane/ethyl acetate gradient), yielding 96–98% purity for similar derivatives.
- Resolution : Compare impurity profiles via HPLC-MS and select methods based on scale (recrystallization for bulk synthesis; chromatography for small-scale SAR studies) .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally similar compounds?
- Methodological Answer : Melting points depend on crystallinity and purity. For example:
- Methyl 4-[(3,5,5,8,8-pentamethyl-tetralin)carbonyl]benzoate melts at 107–111°C when purified via column chromatography .
- Bexarotene (free acid form) melts at 230–231°C due to stronger intermolecular hydrogen bonding .
- Resolution : Characterize melting points with differential scanning calorimetry (DSC) and cross-validate purity via elemental analysis .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
